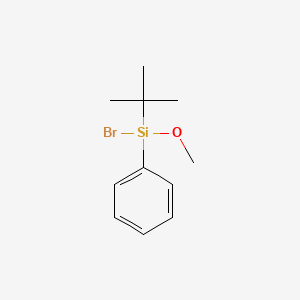

tert-Butylmethoxyphenylsilyl Bromide

Descripción general

Descripción

tert-Butylmethoxyphenylsilyl Bromide is an organosilicon compound with the molecular formula C11H17BrOSi. It is a colorless to almost colorless liquid that is sensitive to moisture and heat . This compound is used in various chemical reactions and has applications in scientific research, particularly in the field of materials chemistry .

Métodos De Preparación

tert-Butylmethoxyphenylsilyl Bromide can be synthesized through the reaction of tert-butylmethoxyphenylsilane with bromine. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the product. The reaction can be represented as follows:

tert-Butylmethoxyphenylsilane+Bromine→tert-Butylmethoxyphenylsilyl Bromide

Industrial production methods involve similar synthetic routes but on a larger scale, with careful control of reaction conditions to ensure high yield and purity .

Análisis De Reacciones Químicas

tert-Butylmethoxyphenylsilyl Bromide undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Oxidation Reactions: It can be oxidized to form corresponding silanol or siloxane derivatives.

Reduction Reactions: It can be reduced to form the corresponding silane.

Common reagents and conditions used in these reactions include strong nucleophiles for substitution, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction . The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Organic Synthesis

Reagent in Cross-Coupling Reactions

tert-Butylmethoxyphenylsilyl bromide is utilized as a silylating agent in cross-coupling reactions. It facilitates the formation of carbon-silicon bonds, which are crucial in synthesizing complex organic molecules. For instance, it has been employed in nickel-catalyzed cross-couplings with unactivated tertiary alkyl halides, demonstrating its efficacy in forming stable carbon frameworks essential for drug development and material fabrication .

Synthesis of Bioactive Compounds

The compound is also significant in synthesizing bioactive heterocycles. Its ability to introduce silyl groups enhances the reactivity of substrates, leading to higher yields of desired products. This application is particularly relevant in developing pharmaceuticals where specific molecular architectures are required .

Materials Science

Hybrid Solid Electrolytes

In materials science, this compound serves as a key component in creating organic-inorganic hybrid solid electrolytes. These materials are crucial for improving the performance of lithium-ion and lithium-oxygen batteries by enhancing ionic conductivity and stability . The incorporation of this compound helps in forming stable interfaces that are vital for the longevity and efficiency of battery systems.

Coatings and Surface Modifications

The compound is also applied in developing advanced coatings that require specific surface properties, such as hydrophobicity or adhesion to various substrates. Its silane structure allows for effective bonding with surfaces, making it suitable for applications in protective coatings and sealants .

Electrochemistry

Redox Mediators in Batteries

As a redox mediator, this compound plays a significant role in enhancing the electrochemical performance of lithium-oxygen batteries. By facilitating electron transfer processes, it improves the overall efficiency and cycle stability of these energy storage systems . This application is particularly important as researchers seek to develop more efficient batteries for electric vehicles and renewable energy storage.

Case Studies

Mecanismo De Acción

The mechanism by which tert-Butylmethoxyphenylsilyl Bromide exerts its effects involves the formation of chemical bonds with other molecules. In lithium-oxygen batteries, for example, it forms Li-O-Si bonds with the lithium anode, ensuring the toughness and high ionic conductivity of the solid electrolyte interphase layer. The organic components improve the flexibility of the layer to accommodate volume changes during cycling .

Comparación Con Compuestos Similares

tert-Butylmethoxyphenylsilyl Bromide can be compared with other similar compounds such as:

tert-Butylmethoxyphenylsilane: The precursor to this compound, which lacks the bromine atom.

Phenyltrimethoxysilane: A similar organosilicon compound used in the synthesis of silicon-containing materials.

Trimethylsilyl Bromide: Another bromosilane compound used in organic synthesis.

The uniqueness of this compound lies in its specific structure, which combines the tert-butyl, methoxy, and phenyl groups with a bromine atom, making it versatile for various chemical reactions and applications .

Actividad Biológica

tert-Butylmethoxyphenylsilyl Bromide (TBMPSiBr), with the molecular formula CHBrOSi, is an organosilicon compound notable for its diverse applications in materials chemistry and organic synthesis. This article examines its biological activity, focusing on its interactions with cellular processes, biochemical pathways, and potential therapeutic uses.

TBMPSiBr is characterized as a colorless to nearly colorless liquid that is sensitive to moisture and heat. Its structure allows it to participate in various chemical reactions, including nucleophilic substitutions and oxidation processes. These properties make it a valuable precursor in synthesizing other organosilicon compounds.

The biological activity of TBMPSiBr is primarily linked to its ability to modify cellular functions through interaction with biomolecules. The compound's silyl group can form covalent bonds with hydroxyl groups on enzymes, leading to enzyme inhibition or activation. This interaction can significantly alter biochemical pathways, affecting processes such as:

- Cell Signaling: TBMPSiBr can inhibit specific signaling pathways by blocking enzyme activity, which may lead to changes in gene expression and cellular metabolism.

- Gene Expression: The compound influences transcription and translation processes by interacting with DNA and RNA, thereby modifying protein production related to cell growth and apoptosis.

- Metabolic Flux: By interacting with metabolic enzymes, TBMPSiBr can alter the overall metabolic pathways within cells.

Cellular Effects

Research indicates that TBMPSiBr has notable effects on various cell types. It has been shown to:

- Alter Cell Signaling Pathways: By inhibiting certain enzymes, TBMPSiBr can lead to reduced activity in critical signaling cascades.

- Influence Gene Expression: Changes in the expression of genes involved in cell proliferation and differentiation have been observed.

- Affect Cellular Metabolism: The compound interacts with metabolic enzymes, potentially modifying energy production and utilization within cells.

Case Studies

-

In Vitro Studies:

- TBMPSiBr was tested on astrocytes, revealing its capacity to reduce oxidative stress markers and protect against neurotoxic agents such as Aβ1-42. This suggests potential applications in neurodegenerative disease models.

-

In Vivo Studies:

- In animal models simulating Alzheimer's disease, TBMPSiBr demonstrated a reduction in amyloid plaque formation, indicating its role in modulating pathological processes associated with neurodegeneration.

Summary of Biological Activities

Propiedades

IUPAC Name |

bromo-tert-butyl-methoxy-phenylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17BrOSi/c1-11(2,3)14(12,13-4)10-8-6-5-7-9-10/h5-9H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFFLZSQFWJXUJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C1=CC=CC=C1)(OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17BrOSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30407927 | |

| Record name | tert-Butylmethoxyphenylsilyl Bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30407927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94124-39-7 | |

| Record name | tert-Butylmethoxyphenylsilyl Bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30407927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bromo-tert-butyl(methoxy)phenylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.